(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid
Description
(2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid is a structurally complex organic compound featuring a piperazine core substituted with a 5-chlorothiophene-2-sulfonyl group and a 2-oxoethoxy acetic acid moiety. This combination of functional groups confers unique physicochemical and biological properties. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in interacting with biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
2-[2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O6S2/c13-9-1-2-12(22-9)23(19,20)15-5-3-14(4-6-15)10(16)7-21-8-11(17)18/h1-2H,3-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWZJWGZKVLEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COCC(=O)O)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140323 | |
| Record name | 2-[2-[4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl]-2-oxoethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-46-5 | |
| Record name | 2-[2-[4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl]-2-oxoethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883544-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl]-2-oxoethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-sulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with ethyl oxalyl chloride to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophenes .
Scientific Research Applications
(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine moiety can interact with various receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects
- Sulfonyl Group Variations: The 5-chlorothiophene sulfonyl group in the target compound (vs. benzenesulfonyl in ) introduces a heteroaromatic ring, enhancing π-π stacking interactions with biological targets. The 3-chlorophenyl substituent () lacks the sulfonyl group, reducing hydrogen-bonding capacity but increasing lipophilicity, which may enhance blood-brain barrier penetration .
- Carbon Chain Length: The pentanoic acid chain in increases molecular weight (312.75 g/mol vs. 230.22 g/mol for the target compound) and alters solubility. Longer chains may reduce renal clearance but improve tissue retention .
Fluorinated Derivatives :
Physicochemical Properties
- Solubility : The acetic acid moiety in the target compound improves aqueous solubility compared to ester derivatives (e.g., ), which may require metabolic activation .
- Synthetic Accessibility : The synthesis of sulfonyl-piperazine derivatives often involves sulfonylation of piperazine using sulfonyl chlorides (e.g., ), a method applicable to the target compound .
Future Research :
Structure-Activity Relationship (SAR) Studies : Systematic modification of the sulfonyl and acetic acid groups to optimize potency and pharmacokinetics.
In Vivo Efficacy : Preclinical testing in models of CNS disorders or inflammation.
Crystallographic Analysis : Determination of binding modes using techniques like X-ray crystallography (e.g., ’s methodology) .
Biological Activity
(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H13ClN2O3S2
- Molecular Weight : 308.805 Da
- IUPAC Name : 2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxyacetic acid
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to:
- Induce the production of pro-inflammatory cytokines such as IL6, TNF-alpha, and IL1-beta in endothelial cells .
- Activate transcription factors like NF-kappa-B, which play a crucial role in inflammatory responses .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Inhibition of growth in Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- Cytokine Production : It triggers the expression of adhesion molecules (ICAM1, VCAM1) in endothelial cells, enhancing inflammatory responses .
- Calcium Ion Binding : The compound binds calcium ions, which is essential for various cellular signaling processes .
Study on Inflammatory Response
A study published in PubMed examined the effects of this compound on human endothelial cells. The results indicated a marked increase in pro-inflammatory cytokine levels after treatment, suggesting its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Efficacy
Another research paper assessed the antimicrobial properties of this compound against several pathogens. The findings revealed that it effectively inhibited bacterial growth, particularly against resistant strains, highlighting its potential as an antibiotic candidate .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
